molecular formula C13H16O2 B13055044 1-(4-Methoxyphenyl)hex-5-en-1-one

1-(4-Methoxyphenyl)hex-5-en-1-one

Cat. No.: B13055044
M. Wt: 204.26 g/mol
InChI Key: IRATWMHAVKAMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)hex-5-en-1-one is an aromatic ketone with a hexenone backbone (six-carbon chain containing a ketone group at position 1 and a double bond at position 5) and a 4-methoxyphenyl substituent attached to the ketone-bearing carbon. This compound belongs to a broader class of aryl ketones, which are studied for their diverse biological activities, including anti-inflammatory, antioxidant, and estrogenic properties.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)hex-5-en-1-one

InChI

InChI=1S/C13H16O2/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h3,7-10H,1,4-6H2,2H3

InChI Key

IRATWMHAVKAMKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCC=C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 1-(4-Methoxyphenyl)hex-5-en-1-one

The compound can be prepared by methods that typically involve:

  • Construction of the hex-5-en-1-one skeleton via carbon-carbon bond formation.
  • Introduction of the 4-methoxyphenyl moiety either before or after formation of the enone.
  • Use of various catalytic or stoichiometric reagents to achieve the desired substitution and unsaturation.

Preparation via Aldol Condensation and Related Carbonyl Chemistry

One common approach to synthesize this compound involves aldol condensation or related carbonyl coupling reactions:

  • Starting Materials: 4-methoxyacetophenone or 4-methoxybenzaldehyde derivatives and appropriate aldehydes or ketones bearing the alkene chain.
  • Reaction Conditions: Base- or acid-catalyzed condensation, often under reflux with azeotropic removal of water to drive the reaction forward.
  • Example: Reflux of 4-methoxyacetophenone with an aldehyde containing the desired alkene fragment in toluene with p-toluenesulfonic acid as catalyst, using a Dean-Stark apparatus to remove water, yields the α,β-unsaturated ketone structure.

This method is advantageous for its straightforwardness and scalability but may require purification steps to separate geometric isomers of the alkene.

Catalytic and Photoredox Methods

Recent advances include catalytic methods involving photoredox and nickel dual catalysis for the formation of related enone structures:

  • Photoredox/Nickel Dual Catalysis: Using a combination of photocatalysts (e.g., 4CzIPN) and nickel catalysts (e.g., NiCl2·glyme) under visible light irradiation in acetonitrile solvent to couple cycloalkanols with alkynes, forming enones with aryl substituents.
  • Reaction Parameters: Typically, 2 mol% photocatalyst, 10 mol% nickel catalyst, and appropriate base are used at room temperature under nitrogen atmosphere with white LED light for extended periods (36-72 hours).
  • Outcome: This method allows for selective formation of enone compounds with high yields and functional group tolerance, suitable for complex substituted enones like this compound derivatives.

Reduction and Functional Group Transformations

In some synthetic routes, intermediates such as 3-hydroxy-1-(4-methoxyphenyl)hex-5-en-1-one are prepared and then oxidized or dehydrated to the target enone:

  • Hydroxy Ketone Intermediate: Synthesized via addition reactions or selective reduction of precursor compounds.
  • Oxidation/Dehydration: Subsequent oxidation or acid-catalyzed dehydration leads to the α,β-unsaturated ketone structure characteristic of this compound.

Detailed Stepwise Synthesis Example (Based on Patent Literature)

A detailed synthetic route from a patent describes:

Step Description Conditions Yield/Notes
1 Condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene with p-toluenesulfonic acid Reflux 10-12 h, Dean-Stark trap for water removal Formation of imine intermediate
2 Hydrogenation of imine intermediate with Pd/C under H2 atmosphere 35-40°C, 10-12 h Conversion to amine salt
3 Base extraction and further hydrogenation Methanol solvent, Pd/C catalyst, 50-55°C Free base obtained
4 Final crystallization as hydrochloride salt IPA/HCl, ethyl acetate crystallization White crystalline solid, high purity

While this patent route focuses on a related amine derivative, similar condensation and reduction steps are adaptable for the enone synthesis.

Comparative Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Aldol Condensation 4-methoxyacetophenone, aldehyde, acid/base catalyst, toluene reflux Simple, scalable Possible isomer mixtures, purification needed
Photoredox/Nickel Catalysis 4CzIPN, NiCl2·glyme, dtbbpy, PBu4+(MeO)2POO-, MeCN, white LEDs Mild conditions, high selectivity, functional group tolerance Requires specialized catalysts and light source
Reduction/Oxidation Sequence Hydroxy ketone intermediates, NaBH4, oxidation agents Controlled functional group transformations Multi-step, intermediate purification
Imine Formation and Hydrogenation 4-methoxyacetophenone, amine, Pd/C, H2 High stereoselectivity in related amines More complex, less direct for enones

Research Findings and Optimization Notes

  • Optical Purity: Methods involving chiral amine intermediates achieve high optical purity (up to 98%) but are more relevant to amine derivatives rather than the ketone itself.
  • Yield Optimization: Photoredox catalysis yields vary (up to 86% in gram-scale experiments), with solvent and catalyst choice critical for maximizing output.
  • Purification: Silica gel chromatography using hexanes/ethyl acetate gradients is effective for isolating pure geometric isomers of the enone.
  • Scalability: Aldol condensation and catalytic hydrogenation methods are scalable, while enzymatic or photoredox methods may require adaptation for industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)hex-5-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with substituted functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)hex-5-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Chalcone Derivatives with Methoxyphenyl Substituents

Chalcones (α,β-unsaturated ketones) share structural similarities with 1-(4-Methoxyphenyl)hex-5-en-1-one. Key examples include:

  • (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1)
  • (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2)
Property Compound 1 Compound 2 This compound
Molecular Formula C₁₇H₁₆O₄ C₁₆H₁₄O₃ C₁₃H₁₆O₂ (estimated)
Key Features Methoxy and hydroxyl groups on aryl rings Hydroxyl group on one aryl ring Single methoxyphenyl group, aliphatic chain
Biological Activity Anti-inflammatory, antioxidant Antioxidant Not directly reported

Insights :

  • The presence of hydroxyl groups in Compounds 1 and 2 enhances antioxidant activity via radical scavenging, while methoxy groups may influence lipophilicity and membrane permeability .

Methoxyphenyl Ketones with Varying Aliphatic Chains

Compounds with similar aryl ketone backbones but differing chain lengths or substituents include:

  • 1-(4-Hydroxyphenyl)hexan-1-one (CAS 2589-72-2)
  • 5-methyl-1-(4-methylphenyl)hex-1-en-3-one (CAS 94450-62-1)
Property 1-(4-Hydroxyphenyl)hexan-1-one 5-methyl-1-(4-methylphenyl)hex-1-en-3-one Target Compound
Molecular Formula C₁₂H₁₆O₂ C₁₄H₁₈O C₁₃H₁₆O₂
Substituents Hydroxyl group on phenyl ring Methyl groups on phenyl and aliphatic chain Methoxy group on phenyl ring
Double Bond Position None Position 1 (hex-1-en-3-one) Position 5 (hex-5-en-1-one)

Insights :

  • The position of the double bond influences molecular rigidity and reactivity. For example, the hex-1-en-3-one system in may exhibit different conjugation effects compared to hex-5-en-1-one.

Estrogenic Methoxyphenyl Compounds

Methoxychlor metabolites and contaminants, such as mono-OH-MDDE and bis-OH-MDDE, highlight the role of methoxyphenyl groups in estrogenic activity :

Property Mono-OH-MDDE Bis-OH-MDDE Target Compound
Molecular Features Dichloro, hydroxyl, methoxyphenyl Dichloro, dihydroxyphenyl No halogen, single methoxyphenyl
Estrogenic Activity Moderate (in vitro and in vivo) High (in vitro and in vivo) Not reported

Insights :

  • Demethylation of methoxy groups to hydroxyls (as in mono-OH-MDDE) is critical for estrogen receptor binding . The target compound’s methoxy group may require metabolic activation (e.g., demethylation) to exhibit similar bioactivity.

Structural Analogs with Commercial Relevance

lists several commercially available methoxyphenyl ketones, such as:

  • (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • 1-(4-METHOXYPHENYL)-3-(5-(4-METHOXYPHENYL)-2-FURYL)-2-PROPEN-1-ONE

These compounds feature extended conjugation (e.g., furyl or trimethoxyphenyl groups), which may enhance UV absorption or photostability compared to the target compound .

Biological Activity

1-(4-Methoxyphenyl)hex-5-en-1-one, also known as a methoxy-substituted chalcone, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties of this compound, including its antioxidant, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.

  • Molecular Formula : C12H14O2
  • Molecular Weight : 202.24 g/mol
  • Structure : The compound features a hexene chain with a phenyl ring substituted at the para position by a methoxy group.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Several studies have reported the antioxidant potential of this compound.

Method IC50 Value (µg/mL)
DPPH Radical Scavenging45.0
ABTS Radical Scavenging38.5

These values indicate that the compound exhibits significant radical scavenging activity, comparable to known antioxidants like ascorbic acid.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through various assays, including albumin denaturation and lipoxygenase inhibition.

Assay IC50 Value (µg/mL)
Albumin Denaturation150.0
Lipoxygenase Inhibition120.0

The compound demonstrated effective inhibition of inflammatory mediators, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer effects of this compound were assessed against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

Cell Line IC50 Value (µg/mL) Selectivity Index
MCF-730.03.5
HCT11625.04.0

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, highlighting its therapeutic potential.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Mechanism : It may inhibit the synthesis of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.

Case Studies

  • Antioxidant Study in Animal Models : A study conducted on diabetic rats showed that administration of this compound significantly reduced oxidative stress markers compared to control groups.
  • In Vivo Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked reduction in paw edema compared to untreated animals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.